L 363851

Descripción

Propiedades

Número CAS |

111608-31-2 |

|---|---|

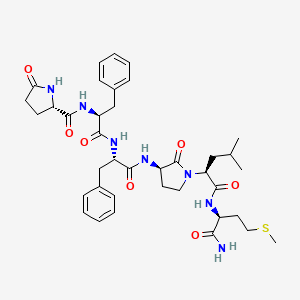

Fórmula molecular |

C38H51N7O7S |

Peso molecular |

749.9 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H51N7O7S/c1-23(2)20-31(37(51)41-26(33(39)47)17-19-53-3)45-18-16-28(38(45)52)42-35(49)29(21-24-10-6-4-7-11-24)44-36(50)30(22-25-12-8-5-9-13-25)43-34(48)27-14-15-32(46)40-27/h4-13,23,26-31H,14-22H2,1-3H3,(H2,39,47)(H,40,46)(H,41,51)(H,42,49)(H,43,48)(H,44,50)/t26-,27-,28+,29-,30-,31-/m0/s1 |

Clave InChI |

JABZRBSUMJHDOL-IFZIZQFBSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L 363851; L-363851; L363851; L-363,851; L 363,851; L363,851; |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Molecular загадка: The Quest for L-363851's Mechanism of Action

Despite a comprehensive search of scientific literature and clinical trial databases, the specific molecular target and signaling pathway of the compound designated L-363851 remain elusive. This in-depth analysis indicates that "L-363851" may be an internal, outdated, or erroneous identifier, as no substantive data regarding its pharmacological properties are publicly available.

Our investigation into the mechanism of action of L-363851 involved a multi-pronged search strategy encompassing a wide range of pharmacological and clinical research databases. Queries for "L-363851 mechanism of action," "L-363851 pharmacology," "L-363851 clinical trials," and "L-363851 experimental studies" did not yield any specific results for a compound with this identifier.

The search results did, however, return information on a variety of other therapeutic agents, including the anti-tubercular nitrofuranyl piperazine HC2210, the CDK4/6 inhibitor PF-07220060, and the enzyme replacement therapy Laronidase. This suggests that the identifier "L-363851" is not currently associated with any known therapeutic agent in the public domain.

It is plausible that L-363851 represents a developmental code name for a compound that was either discontinued in early-stage research or later renamed. Without further context or an alternative identifier, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and explore internal discovery and development archives for potential legacy data. Should a correct and publicly documented identifier become available, a thorough analysis of its mechanism of action can be pursued.

An In-depth Technical Guide to L-363851: Function and Mechanism of Action

An extensive search for the compound designated as L-363851 has yielded no specific information regarding its chemical structure, function, or mechanism of action. This suggests that "L-363851" may be an internal, unpublished, or incorrect identifier.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific literature and chemical databases do not contain sufficient information to fulfill the core requirements of this topic.

Researchers, scientists, and drug development professionals are advised to verify the compound identifier. Possible reasons for the lack of information include:

-

Typographical Error: The identifier "L-363851" may contain a typographical error. Please double-check the alphanumeric sequence.

-

Internal Code: This may be an internal code used within a specific research institution or company that has not been disclosed publicly.

-

Discontinued or Early-Stage Compound: The compound may have been discontinued in early-stage development and, as a result, has not been extensively published.

-

Alternative Nomenclature: The compound may be more commonly known by a different name (e.g., a systematic chemical name, another code, or a trivial name).

To proceed with a comprehensive analysis, a correct and publicly available identifier for the molecule of interest is required. Once a valid identifier is provided, a thorough literature search can be conducted to assemble the requested in-depth technical guide.

L-363851: A Technical Guide to its Interaction with the Neurokinin 2 (NK2) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding and functional characteristics of L-363851, a potent agonist of the Neurokinin 2 (NK2) receptor. This document consolidates available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental processes to support further research and development efforts targeting the NK2 receptor.

Core Data Presentation

The functional potency of L-363851 at the NK2 receptor has been determined through key pharmacological assays. The following table summarizes the available quantitative data, highlighting its activity in inducing physiological responses mediated by the NK2 receptor.

| Parameter | Value | Assay Description | Reference |

| IC50 | 3.2 nM | Contractile response of tracheal smooth muscle devoid of epithelium. | [1] |

| IC50 | 36 µM | Phosphoinositide hydrolysis. | [1] |

Note: While a direct binding affinity value (Ki) for L-363851 from competitive radioligand binding assays is not prominently reported in the reviewed literature, its low nanomolar potency in functional assays suggests a high affinity for the NK2 receptor.

Neurokinin 2 (NK2) Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs protein pathways upon activation by its endogenous ligand, Neurokinin A (NKA), or agonists like L-363851. This activation initiates a cascade of intracellular events, including the stimulation of phospholipase C (PLC) leading to inositol phosphate (IP) accumulation and subsequent calcium mobilization, as well as the activation of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.

Experimental Protocols

Tracheal Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to induce contraction in isolated tracheal smooth muscle tissue, a response mediated by NK2 receptors present in the airways.

Methodology:

-

Tissue Preparation: Tracheas are isolated from a suitable animal model (e.g., guinea pig, rabbit) and placed in a cold, oxygenated physiological salt solution. The tracheal tube is cut into rings, and the epithelium is removed to eliminate its modulatory effects.

-

Mounting: The tracheal rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washes.

-

Stimulation: A standard contracting agent (e.g., high potassium solution) is added to ensure tissue viability and to obtain a reference maximum contraction.

-

Compound Addition: After washing and returning to baseline, cumulative concentrations of L-363851 are added to the organ bath.

-

Data Acquisition: The contractile response (increase in tension) is recorded for each concentration until a maximal response is achieved.

-

Data Analysis: The responses are expressed as a percentage of the maximal contraction induced by the reference agent. An IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Phosphoinositide Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates (IPs) in cells expressing the NK2 receptor following agonist stimulation, providing a measure of Gq-coupled receptor activation.

Methodology:

-

Cell Culture and Labeling: Cells stably expressing the NK2 receptor (e.g., CHO-NK2 cells) are cultured in appropriate media. The cells are then incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pool.

-

Assay Initiation: The cells are washed to remove unincorporated [³H]inositol and incubated in a physiological buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Compound Stimulation: Various concentrations of L-363851 are added to the cells, and the incubation is continued for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: The incubation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The cell lysates are collected, and the aqueous phase containing the IPs is separated.

-

Chromatographic Separation: The total inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography columns.

-

Quantification: The amount of [³H]-labeled inositol phosphates is determined by liquid scintillation counting.

-

Data Analysis: The data are normalized to a control (unstimulated cells), and the concentration of L-363851 that produces a half-maximal accumulation of inositol phosphates (IC₅₀) is calculated using non-linear regression.

Radioligand Binding Assay (Representative Protocol)

Methodology:

-

Membrane Preparation: Cells or tissues expressing the NK2 receptor are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.

-

Competitive Binding Reaction: In a multi-well plate, the following are combined:

-

A fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968) or agonist (e.g., [¹²⁵I]-NKA).

-

Increasing concentrations of the unlabeled test compound (e.g., L-363851).

-

The prepared cell membranes.

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

L-363,855: A Technical Overview of a Somatostatin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363,855 is a synthetic, cyclic hexapeptide analog of the natural hormone somatostatin. Developed by researchers at Merck, it emerged from structure-activity relationship (SAR) studies aimed at creating potent and selective ligands for the five known somatostatin receptor subtypes (SSTR1-5). This document provides a comprehensive technical guide to the discovery, synthesis, and biological activity of L-363,855, with a focus on its receptor binding profile and functional effects.

Discovery and Rationale

The discovery of L-363,855 was part of a broader effort in the 1990s to develop somatostatin analogs with improved therapeutic profiles compared to the native peptide, which has a very short biological half-life. The research focused on cyclic hexapeptides, a class of compounds known to exhibit potent somatostatin-like activity. The parent compound for this series of analogs was cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe). Through systematic modifications of this template, researchers at Merck explored the impact of various amino acid substitutions on receptor affinity and selectivity, leading to the identification of L-363,855. A closely related analog, L-362,855, was identified as a potent and selective agonist for the sst5 receptor.

Synthesis of L-363,855

The synthesis of L-363,855, a cyclic hexapeptide, is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of such a compound.

Experimental Protocol: Solid-Phase Synthesis of a Cyclic Hexapeptide

1. Resin Preparation:

-

A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin, is swollen in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

2. Linear Peptide Assembly:

-

The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain on the resin.

-

This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence.

3. Cleavage from Resin and Cyclization:

-

Once the linear hexapeptide is assembled, it is cleaved from the solid support. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to remove acid-labile side-chain protecting groups.

-

The crude linear peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: The purified linear peptide is dissolved in a dilute solution of DMF or DCM. A cyclization agent, such as DPPA (diphenylphosphoryl azide) or HBTU/HOBt (1-hydroxybenzotriazole) with DIPEA, is added to facilitate the formation of the amide bond between the N- and C-termini, yielding the cyclic hexapeptide.

4. Purification and Characterization:

-

The crude cyclic peptide is purified by RP-HPLC.

-

The final product is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Experimental Workflow for Solid-Phase Peptide Synthesis

L-363851: A Technical Guide to its Function as a Neurokinin 2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-363851 as a potent and selective agonist for the neurokinin 2 (NK2) receptor. This document details the compound's functional activity, the underlying signaling pathways, and the experimental methodologies used to characterize its effects.

Core Quantitative Data

The following table summarizes the key quantitative parameters that define the activity of L-363851 at the neurokinin 2 receptor.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 3.2 nM | Guinea Pig Trachea | Smooth Muscle Contraction | [1] |

| IC50 | 36 µM | Guinea Pig Trachea | Phosphoinositide Hydrolysis | [1] |

| Ki | Not Found | - | Radioligand Binding Assay | - |

Neurokinin 2 Receptor Signaling Pathway

L-363851 exerts its effects by binding to and activating the neurokinin 2 (NK2) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by L-363851 at the NK2 receptor is through the Gαq pathway.

Caption: NK2 Receptor Signaling Pathway initiated by L-363851.

Upon agonist binding, the activated NK2 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The concurrent elevation of intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of L-363851.

Radioligand Binding Assay (Hypothetical Protocol for Ki Determination)

While a specific Ki value for L-363851 was not identified in the reviewed literature, the following protocol outlines a standard competitive radioligand binding assay that would be used to determine this value for the NK2 receptor.

Caption: Experimental workflow for a radioligand binding assay.

1. Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK2 receptor.

-

Radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968).

-

L-363851.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

2. Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of L-363851.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a non-labeled NK2 antagonist).

-

Incubate the plate at 37°C for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the L-363851 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphoinositide Hydrolysis Assay (IP1 Accumulation)

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

1. Materials:

-

A cell line endogenously or recombinantly expressing the NK2 receptor.

-

Cell culture medium.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

L-363851.

-

IP1-d2 (labeled IP1 analog) and anti-IP1 cryptate (antibody), typically from a commercial kit (e.g., HTRF).

-

Lysis buffer.

2. Procedure:

-

Seed the NK2 receptor-expressing cells in a 96-well plate and culture until they reach the desired confluency.

-

On the day of the assay, remove the culture medium and wash the cells with a suitable buffer.

-

Add stimulation buffer containing LiCl to each well and incubate.

-

Add varying concentrations of L-363851 to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Lyse the cells by adding the lysis buffer containing IP1-d2 and anti-IP1 cryptate.

-

Incubate at room temperature to allow for the competitive immunoassay to reach equilibrium.

3. Data Analysis:

-

Measure the fluorescence at the appropriate wavelengths for the HTRF donor and acceptor fluorophores using a compatible plate reader.

-

Calculate the HTRF ratio (acceptor/donor) for each well.

-

The amount of IP1 produced is inversely proportional to the HTRF signal.

-

Generate a standard curve using known concentrations of IP1.

-

Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.

-

Plot the IP1 concentration as a function of the L-363851 concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.[1]

Tracheal Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response induced by L-363851 in a relevant tissue.

1. Materials:

-

Guinea pig tracheas.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

L-363851.

-

Organ bath system equipped with isometric force transducers.

2. Procedure:

-

Isolate the trachea from a guinea pig and prepare tracheal smooth muscle strips.

-

Mount the tissue strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension.

-

After the equilibration period, cumulatively add increasing concentrations of L-363851 to the organ bath.

-

Record the isometric contraction force generated by the tracheal strips in response to each concentration of L-363851.

3. Data Analysis:

-

Express the contractile response at each L-363851 concentration as a percentage of the maximum contraction achieved.

-

Plot the percentage of maximum contraction against the logarithm of the L-363851 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value, which represents the concentration of L-363851 that produces 50% of the maximal contractile response.[1]

References

L-363851 and its Role in Smooth Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the study of non-peptide oxytocin receptor antagonists, with a focus on their application in smooth muscle contraction research. While the specific compound L-363851 was initially sought, publicly available scientific literature does not contain specific data for a compound with this designation. Therefore, this guide will utilize data from the well-characterized and structurally related non-peptide oxytocin receptor antagonist, L-368,899 , as a representative example to illustrate the principles and methodologies in this area of research.

Oxytocin, a nonapeptide hormone, plays a crucial role in regulating uterine smooth muscle contractions, particularly during parturition.[1] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Antagonists of the OTR are of significant interest for their potential therapeutic applications, such as the management of preterm labor.[1][2] Non-peptide antagonists, like L-368,899, offer potential advantages over peptide-based antagonists, including improved oral bioavailability.[3]

This guide will delve into the mechanism of action of these antagonists, present quantitative data on their efficacy, detail the experimental protocols used for their characterization, and provide visual representations of the key signaling pathways and experimental workflows.

Quantitative Data on Oxytocin Receptor Antagonists

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50 or pA2) of several non-peptide and peptide oxytocin receptor antagonists, including L-368,899, in smooth muscle preparations. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | pA2 |

| L-368,899 | Oxytocin | Radioligand Binding | Human | Uterus | - | 26 | - |

| L-368,899 | Oxytocin | Radioligand Binding | Rat | Uterus | - | 8.9 | - |

| L-371,257 | Oxytocin | Radioligand Binding | Human | Uterine Smooth Muscle Cells | 2.21 ± 0.23 | - | 8.4 |

| Atosiban | Oxytocin | Functional Assay | Human | Myometrium | - | - | - |

| Barusiban | Oxytocin | Radioligand Binding | Human | - | 0.8 | - | - |

| Retosiban | Oxytocin | Radioligand Binding | Human | - | 0.65 | - | - |

Table 1: Quantitative data for various oxytocin receptor antagonists. Data compiled from multiple sources.[1][3][4][5][6]

Mechanism of Action and Signaling Pathways

Oxytocin binding to its receptor on smooth muscle cells initiates a signaling cascade that leads to contraction. This process is primarily mediated through the Gq/11 G-protein pathway.

-

Receptor Activation: Oxytocin binds to the OTR.

-

G-Protein Activation: The activated OTR couples to the Gq/11 G-protein, causing the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.

-

Calcium-Calmodulin Complex Formation: The elevated cytoplasmic Ca2+ binds to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

-

Muscle Contraction: MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Non-peptide oxytocin receptor antagonists like L-368,899 act as competitive inhibitors at the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade, thereby inhibiting smooth muscle contraction.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize oxytocin receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the oxytocin receptor.

Objective: To measure the ability of L-368,899 to displace a radiolabeled ligand from the human oxytocin receptor.

Materials:

-

Cell membranes expressing the human oxytocin receptor (e.g., from CHO-hOTR cells).[4]

-

Radioligand (e.g., [3H]-Oxytocin).

-

Test compound (L-368,899).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Unlabeled oxytocin (for determining non-specific binding).

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the oxytocin receptor. Homogenize cells in lysis buffer and pellet the membranes by high-speed centrifugation.[4]

-

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of L-368,899, the radioligand at a concentration near its Kd, and the cell membranes.[4]

-

Controls: Include wells for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of unlabeled oxytocin).[4]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Intracellular Calcium ([Ca2+]i) Measurement

This assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium.

Objective: To determine the functional antagonism of L-368,899 on oxytocin-induced calcium mobilization in smooth muscle cells.

Materials:

-

Human uterine smooth muscle cells (hUSMCs).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[7]

-

Oxytocin.

-

Test compound (L-368,899).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Culture hUSMCs to an appropriate confluency in multi-well plates.

-

Dye Loading: Incubate the cells with Fura-2 AM in physiological salt solution to allow the dye to enter the cells and be cleaved to its active form.[7]

-

Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of L-368,899.

-

Stimulation: Add a concentration of oxytocin that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).[7]

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the intracellular calcium concentration. Plot the percentage of inhibition of the oxytocin response against the log concentration of L-368,899 to determine the IC50 value.[7]

Isometric Tension Measurement of Smooth Muscle Strips

This ex vivo assay measures the effect of an antagonist on the contractility of intact smooth muscle tissue.

Objective: To assess the inhibitory effect of L-368,899 on spontaneous or oxytocin-induced contractions of uterine smooth muscle strips.

Materials:

-

Myometrial tissue biopsies.[8]

-

Organ bath system with force transducers.[8]

-

Physiological saline solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

-

Oxytocin.

-

Test compound (L-368,899).

Procedure:

-

Tissue Preparation: Dissect fine strips of myometrium from biopsies and mount them in organ baths containing physiological saline solution at 37°C.[8]

-

Equilibration: Allow the tissue strips to equilibrate under a set tension until stable spontaneous contractions develop (typically 2-3 hours).[8]

-

Stimulation (Optional): To study agonist-induced contractions, add oxytocin to the bath to achieve a stable contractile response.[8]

-

Antagonist Addition: Add cumulative concentrations of L-368,899 to the organ bath and record the changes in contraction frequency, force, and duration.

-

Data Recording and Analysis: Continuously record the isometric tension. Analyze the data to determine the concentration-dependent inhibitory effect of L-368,899 on the various parameters of muscle contraction.

Conclusion

The study of non-peptide oxytocin receptor antagonists like L-368,899 is a vital area of research with significant therapeutic potential, particularly in obstetrics. This technical guide has provided a framework for understanding the mechanism of action, quantitative evaluation, and experimental investigation of these compounds in the context of smooth muscle contraction. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While specific data for L-363851 remains elusive, the principles and methodologies outlined here are broadly applicable to the characterization of novel oxytocin receptor antagonists.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. adooq.com [adooq.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Phosphoinositide Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide hydrolysis is a fundamental signal transduction pathway pivotal to numerous cellular processes. This guide provides an in-depth overview of the core principles and methodologies for investigating this pathway. While the initial query focused on the compound L-363851, a comprehensive literature search revealed no available data on its effects on phosphoinositide hydrolysis. Therefore, this document will serve as a broader technical guide, utilizing established modulators of this pathway as examples to illustrate key concepts and experimental procedures. We will delve into the intricacies of the Gq-protein signaling cascade, detail experimental protocols for measuring inositol phosphate accumulation, and present quantitative data for well-characterized compounds that interact with this system.

Introduction to Phosphoinositide Hydrolysis

The phosphoinositide signaling pathway is a crucial mechanism through which extracellular signals are translated into intracellular responses. This cascade is initiated by the activation of G protein-coupled receptors (GPCRs) that couple to the Gq family of heterotrimeric G proteins. Upon receptor activation, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic cleavage generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling nexus regulates a vast array of cellular functions, including proliferation, differentiation, metabolism, and neurotransmission.

The Gq-Protein Signaling Cascade

The activation of the phosphoinositide pathway is tightly regulated and involves a series of molecular interactions. The following diagram illustrates the canonical Gq-protein signaling cascade leading to the generation of IP3 and DAG.

Caption: The Gq-protein signaling pathway.

Investigating Phosphoinositide Hydrolysis: Experimental Approaches

The most common method to quantify phosphoinositide hydrolysis is to measure the accumulation of inositol phosphates (IPs), the hydrophilic products of PLC-mediated PIP2 cleavage. This is typically achieved by radiolabeling cellular inositol lipids with [³H]myo-inositol, stimulating the cells with an agonist, and then separating and quantifying the resulting [³H]inositol phosphates.

Key Experimental Workflow

The following diagram outlines a typical workflow for a [³H]inositol phosphate accumulation assay.

Caption: Workflow for a [³H]inositol phosphate accumulation assay.

Detailed Experimental Protocol: [³H]Inositol Phosphate Accumulation Assay

This protocol provides a general framework for measuring agonist-stimulated phosphoinositide hydrolysis. Specific parameters may require optimization depending on the cell type and receptor system being studied.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Inositol-free medium.

-

[³H]myo-inositol.

-

Krebs-HEPES buffer (or similar physiological salt solution).

-

Lithium chloride (LiCl).

-

Agonist and antagonist stock solutions.

-

Perchloric acid (PCA).

-

Potassium hydroxide (KOH)/HEPES solution.

-

Dowex AG1-X8 anion exchange resin.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at an appropriate density to reach confluency on the day of the experiment.

-

Radiolabeling: The following day, replace the growth medium with inositol-free medium containing [³H]myo-inositol (e.g., 1 µCi/mL) and incubate for 18-24 hours.

-

Washing: Aspirate the labeling medium and wash the cell monolayers twice with Krebs-HEPES buffer.

-

Pre-incubation: Add Krebs-HEPES buffer containing 10 mM LiCl to each well and incubate for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which is easier to measure.

-

Stimulation: Add the desired concentrations of agonist (and antagonist, if applicable) to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M perchloric acid. Incubate on ice for 30 minutes.

-

Neutralization and Extraction: Transfer the PCA extracts to microcentrifuge tubes. Neutralize the extracts by adding a KOH/HEPES solution. Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the inositol phosphates.

-

Anion Exchange Chromatography:

-

Prepare columns with Dowex AG1-X8 resin.

-

Apply the supernatant to the columns.

-

Wash the columns with water to remove free [³H]myo-inositol.

-

Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Quantification: Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Express the data as counts per minute (CPM) or disintegrations per minute (DPM). For concentration-response experiments, plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine parameters like EC50 and Emax.

Quantitative Data for Known Modulators

While no data exists for L-363851, the following tables summarize quantitative data for well-characterized compounds that modulate phosphoinositide hydrolysis through different Gq-coupled receptors. This data is provided for illustrative purposes to demonstrate how results from phosphoinositide hydrolysis assays are typically presented.

Table 1: Agonist Potency at Gq-Coupled Receptors

| Agonist | Receptor | Cell Line | Assay Type | EC50 (nM) |

| Carbachol | Muscarinic M3 | CHO-M3 | [³H]IP Accumulation | 1,200 |

| Vasopressin | Vasopressin V1a | A7r5 | [³H]IP Accumulation | 0.5 |

| Phenylephrine | α1-Adrenergic | HEK293 | [³H]IP Accumulation | 350 |

Table 2: Antagonist Potency at Gq-Coupled Receptors

| Antagonist | Receptor | Agonist | Cell Line | Assay Type | Ki (nM) |

| Atropine | Muscarinic M3 | Carbachol | CHO-M3 | [³H]IP Accumulation | 0.3 |

| SR 49059 | Vasopressin V1a | Vasopressin | A7r5 | [³H]IP Accumulation | 1.4[1][2] |

| Prazosin | α1-Adrenergic | Phenylephrine | HEK293 | [³H]IP Accumulation | 0.2 |

Conclusion

The investigation of phosphoinositide hydrolysis is a cornerstone of research in cellular signaling and drug discovery. While the specific compound L-363851 does not appear to be characterized in this context, the principles and methods outlined in this guide provide a robust framework for studying the effects of other compounds on this critical pathway. Through the application of techniques such as the [³H]inositol phosphate accumulation assay, researchers can elucidate the mechanisms of action of novel therapeutics and further unravel the complexities of Gq-protein signaling.

References

The Role of L-363851 in Tachykinin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinins are a family of neuropeptides that play a significant role in a wide array of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Their actions are mediated through three distinct G protein-coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3). The study of these receptors and their endogenous ligands—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—has been greatly advanced by the development of selective agonists and antagonists. This technical guide focuses on L-363851, a potent and selective agonist for the tachykinin NK2 receptor. A comprehensive understanding of L-363851's pharmacological profile is crucial for its application as a research tool to elucidate the physiological and pathological roles of the NK2 receptor and to guide the development of novel therapeutics targeting this receptor.

Core Properties of L-363851

L-363851 is a synthetic compound identified as a selective agonist for the tachykinin NK2 receptor. Its primary role in tachykinin research is to selectively activate NK2 receptors, thereby allowing for the detailed investigation of the downstream signaling pathways and physiological responses mediated by this specific receptor subtype.

Quantitative Data Presentation

The following tables summarize the available quantitative data for L-363851, providing insights into its potency and functional activity. Due to the limited publicly available data on the binding affinity and functional potency of L-363851 across all three tachykinin receptor subtypes, the following tables include the known values for L-363851 and comparative data for the endogenous ligands to provide a context for its selectivity.

Table 1: Binding Affinity (Ki) of Tachykinin Receptor Ligands

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| L-363851 | Data not available | Data not available | Data not available |

| Substance P | High Affinity | Moderate Affinity | Low Affinity |

| Neurokinin A | Moderate Affinity | High Affinity | Moderate Affinity |

| Neurokinin B | Low Affinity | Moderate Affinity | High Affinity |

Table 2: Functional Potency (IC50/EC50) of Tachykinin Receptor Agonists

| Agonist | Assay | Species/Tissue | Receptor Target | Potency (nM) | Reference |

| L-363851 | Tracheal Smooth Muscle Contraction | Not Specified | NK2 | IC50: 3.2 | [1] |

| L-363851 | Phosphoinositide Hydrolysis | Not Specified | NK2 | IC50: 36,000 | [1] |

| Substance P | Various Functional Assays | Various | NK1 | High Potency | |

| Neurokinin A | Various Functional Assays | Various | NK2 | High Potency | |

| Neurokinin B | Various Functional Assays | Various | NK3 | High Potency |

Note: The IC50 value for L-363851 in the phosphoinositide hydrolysis assay is notably higher than in the smooth muscle contraction assay, suggesting potential differences in experimental conditions or tissue-specific responses.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of L-363851 and other tachykinin receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (like L-363851) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity (Ki) of L-363851 for NK1, NK2, and NK3 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.

-

Radioligands: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [³H]-Senktide (for NK3).

-

Unlabeled L-363851.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled selective antagonist for the respective receptor (for non-specific binding).

-

25 µL of a range of concentrations of unlabeled L-363851.

-

25 µL of the appropriate radioligand at a concentration close to its Kd.

-

25 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of L-363851.

-

Determine the IC50 value (the concentration of L-363851 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a key second messenger in tachykinin receptor signaling.

Objective: To determine the functional potency (EC50) of L-363851 at NK1, NK2, and NK3 receptors.

Materials:

-

Cell lines stably expressing human or other mammalian NK1, NK2, or NK3 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

L-363851.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Automatically inject a range of concentrations of L-363851 into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of L-363851.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of L-363851 that produces 50% of the maximal response) using non-linear regression analysis.

-

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), another key second messenger produced upon activation of Gq-coupled receptors like the tachykinin receptors.

Objective: To determine the functional potency (EC50) of L-363851 in stimulating phosphoinositide hydrolysis via NK2 receptors.

Materials:

-

Cell lines or tissue slices expressing NK2 receptors.

-

myo-[³H]inositol.

-

Assay Buffer (e.g., Krebs-Henseleit buffer).

-

Lithium chloride (LiCl) solution.

-

L-363851.

-

Perchloric acid or trichloroacetic acid.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Radiolabeling: Incubate the cells or tissue slices with myo-[³H]inositol in a suitable medium for a prolonged period (e.g., 18-24 hours) to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the labeled cells/tissues and pre-incubate them in assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Add a range of concentrations of L-363851 and incubate for a specific time (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

-

Separation of Inositol Phosphates:

-

Neutralize the extracts.

-

Apply the extracts to Dowex AG1-X8 columns.

-

Wash the columns to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the L-363851 concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Isolated Tracheal Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response of a target tissue to an agonist.

Objective: To determine the functional potency (IC50) of L-363851 in inducing tracheal smooth muscle contraction.

Materials:

-

Trachea from a suitable animal model (e.g., guinea pig, rabbit).

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

L-363851.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Dissect the trachea and prepare rings or strips of smooth muscle.

-

Remove the epithelium to eliminate its modulatory effects.

-

-

Mounting: Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with carbogen.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Contraction Measurement:

-

Construct a cumulative concentration-response curve by adding increasing concentrations of L-363851 to the organ bath.

-

Record the isometric tension developed after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by a standard agent (e.g., KCl).

-

Plot the percentage of maximal contraction against the logarithm of the L-363851 concentration.

-

Determine the IC50 (or EC50) value from the concentration-response curve.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of L-363851.

References

In-depth Technical Guide: L-363851 for Studying Airway Hyperresponsiveness

An Advisory for Researchers, Scientists, and Drug Development Professionals

Following a comprehensive search of publicly available scientific literature and databases, this guide must regrettably inform the research community that there is no identifiable information regarding the compound designated L-363851 in the context of airway hyperresponsiveness, or indeed in any other pharmacological application. Extensive searches using a variety of queries, including "L-363851 airway hyperresponsiveness," "L-363851 pharmacology," "L-363851 respiratory effects," and "L-363851 mechanism of action," have failed to yield any relevant data.

This suggests several possibilities:

-

Internal or Discontinued Compound: L-363851 may be an internal compound code from a pharmaceutical company that was never publicly disclosed or pursued in clinical development. It is also possible that the compound was discontinued in early-stage research and, therefore, not reported in scientific literature.

-

Typographical Error: The designation "L-363851" may contain a typographical error. A slight alteration in the alphanumeric code could refer to a different, documented compound.

-

Obscure or Outdated Nomenclature: The compound may be known by a different chemical name, and "L-363851" could be an outdated or less common identifier.

Recommendations for Further Investigation

For researchers, scientists, and drug development professionals seeking information on this compound, the following steps are recommended:

-

Verify the Compound Identifier: Double-check the accuracy of the designation "L-363851." Ensure there are no typographical errors in the name.

-

Utilize Alternative Identifiers: If available, search for the compound using other identifiers such as its Chemical Abstracts Service (CAS) number, its full IUPAC chemical name, or any associated trade names.

-

Consult Internal Documentation: If this compound was encountered within a specific organizational context, consulting internal research and development reports may provide the necessary information.

-

Contact Original Source: If the designation was obtained from a publication, patent, or other external source, contacting the authors or inventors may clarify the compound's identity and properties.

Without any available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing methodologies, and creating visualizations—are entirely dependent on the existence of primary research data, which appears to be unavailable for L-363851 in the public domain.

We advise the audience to focus their research efforts on well-documented compounds with established roles in the study of airway hyperresponsiveness. Should further identifying information for L-363851 become available, a comprehensive technical guide could be compiled.

Unveiling L-363,851: A Technical Primer on a Cholecystokinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties and structure of L-363,851, a compound identified as a cholecystokinin (CCK) antagonist. While specific data for L-363,851 remains elusive in publicly accessible literature, this document synthesizes information on the broader class of CCK antagonists to which it belongs, offering insights into its probable mechanism of action, potential therapeutic applications, and the experimental methodologies typically employed in the characterization of such compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It plays a significant role in regulating a variety of physiological processes, including digestion, satiety, and anxiety. CCK exerts its effects by binding to two distinct G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain) receptors.

-

CCK-A Receptors: Predominantly found in the gastrointestinal tract, particularly the gallbladder and pancreas. Activation of these receptors is primarily responsible for gallbladder contraction, pancreatic enzyme secretion, and the slowing of gastric emptying.

-

CCK-B Receptors: Primarily located in the central nervous system, with some presence in the stomach. These receptors are implicated in anxiety, panic disorders, and the regulation of dopamine pathways.

The development of antagonists that can selectively block these receptors holds significant therapeutic potential for a range of disorders.

L-363,851: A Putative Cholecystokinin Antagonist

Physicochemical and Structural Properties (Hypothesized)

Due to the lack of specific data for L-363,851, the following table presents a generalized summary of properties typical for non-peptide CCK antagonists from the same developmental era.

| Property | Expected Characteristics |

| Chemical Class | Likely a small molecule, potentially a benzodiazepine derivative or a related heterocyclic compound. |

| Molecular Formula | To be determined. |

| Molecular Weight | To be determined. |

| IUPAC Name | Not publicly available. |

| SMILES String | Not publicly available. |

| CAS Number | Not publicly available. |

| Solubility | Expected to have solubility in organic solvents like DMSO and ethanol, with limited aqueous solubility. |

| Stability | Stability would need to be assessed under various conditions (pH, temperature, light). |

Biological Activity and Mechanism of Action (Inferred)

As a CCK antagonist, L-363,851 is presumed to function by competitively inhibiting the binding of endogenous CCK to its receptors. The specific affinity and selectivity for CCK-A versus CCK-B receptors would be a critical determinant of its pharmacological profile and therapeutic utility.

Signaling Pathway

The binding of a CCK antagonist like L-363,851 to a CCK receptor would block the downstream signaling cascade typically initiated by CCK. A simplified representation of this inhibitory action is depicted below.

Methodological & Application

L-363,851: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of L-363,851, a somatostatin receptor agonist. The following sections detail the methodologies for key assays to determine the binding affinity, functional activity, and anti-proliferative effects of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for L-363,851 in the public domain, the following tables are presented as templates. Researchers can populate these tables with their experimental data when following the provided protocols.

Table 1: Receptor Binding Affinity of L-363,851 at Human Somatostatin Receptor Subtypes

| Receptor Subtype | L-363,851 Kᵢ (nM) |

| hSSTR1 | Data not available |

| hSSTR2 | Data not available |

| hSSTR3 | Data not available |

| hSSTR4 | Data not available |

| hSSTR5 | Data not available |

Table 2: Functional Activity of L-363,851 in Adenylyl Cyclase Inhibition Assay

| Cell Line | L-363,851 EC₅₀ (nM) |

| e.g., CHO-K1 cells expressing hSSTR2 | Data not available |

Table 3: Anti-proliferative Activity of L-363,851 in Cancer Cell Lines

| Cell Line | L-363,851 IC₅₀ (µM) |

| e.g., Human pancreatic cancer cell line | Data not available |

| e.g., Human neuroendocrine tumor cell line | Data not available |

Signaling Pathway

The activation of somatostatin receptors (SSTRs) by an agonist like L-363,851 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to anti-proliferative and anti-secretory effects.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of L-363,851.

Somatostatin Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of L-363,851 for the five human somatostatin receptor subtypes (hSSTR1-5).

Workflow Diagram:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

-

Add a constant concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or a subtype-selective radioligand).

-

Add increasing concentrations of L-363,851 (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of L-363,851.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of L-363,851 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Kᵢ) of L-363,851 using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of L-363,851 to inhibit adenylyl cyclase activity, which is a key functional response mediated by somatostatin receptors.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Seed cells (e.g., CHO-K1 or HEK293) stably expressing the somatostatin receptor of interest into 96-well plates and culture until they reach a suitable confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 10-15 minutes) to prevent the degradation of cyclic AMP (cAMP).

-

Add varying concentrations of L-363,851 to the wells.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

-

Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction by lysing the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a competitive binding assay with a labeled cAMP analog.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of L-363,851.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration of L-363,851 that produces 50% of its maximal inhibitory effect).

-

Cell Proliferation Assay

This assay evaluates the anti-proliferative effects of L-363,851 on cancer cell lines that endogenously express somatostatin receptors.

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Select a cancer cell line known to express somatostatin receptors (e.g., certain neuroendocrine, pancreatic, or breast cancer cell lines).

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere and resume growth overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of L-363,851 in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of L-363,851. Include a vehicle control (medium with the same concentration of the solvent used to dissolve L-363,851, e.g., DMSO).

-

Incubate the cells for a prolonged period, typically 48 to 72 hours, to allow for effects on cell proliferation.

-

-

Viability Measurement:

-

After the incubation period, assess cell viability using a suitable assay. Common methods include:

-

MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance.

-

WST-1/XTT Assay: Similar to the MTT assay, these assays use a water-soluble tetrazolium salt that is converted to a colored formazan product by viable cells. The absorbance is measured directly without a solubilization step.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

-

-

-

Data Analysis:

-

Plot the percentage of cell viability (relative to the vehicle control) as a function of the log concentration of L-363,851.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of L-363,851 that inhibits cell proliferation by 50%).

-

Application Notes and Protocols for L-363,851 in Tracheal Ring Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-363,851, a potent Neurokinin 2 (NK2) receptor agonist, in isolated tracheal ring experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of airway smooth muscle physiology and pharmacology.

Introduction

L-363,851 is a selective agonist for the Neurokinin 2 (NK2) receptor, a G-protein coupled receptor predominantly found in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. Activation of the NK2 receptor by agonists like L-363,851 initiates a signaling cascade that leads to smooth muscle contraction. In the context of airway physiology, studying the effects of NK2 receptor agonists is crucial for understanding the mechanisms of bronchoconstriction and for the development of novel therapeutics for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Tracheal ring preparations are a classic and robust in vitro model for studying the contractility of airway smooth muscle. This system allows for the direct measurement of isometric tension changes in response to pharmacological agents, providing valuable insights into receptor function and signaling pathways.

Mechanism of Action and Signaling Pathway

L-363,851 exerts its effects by binding to and activating the NK2 receptor on tracheal smooth muscle cells. The NK2 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. Concurrently, DAG activates protein kinase C (PKC), which can further contribute to the contractile response through various mechanisms, including the phosphorylation of contractile proteins and ion channels.

Quantitative Data Summary

The following table summarizes the potency of L-363,851 and other relevant compounds in inducing tracheal smooth muscle contraction. This data is essential for designing concentration-response experiments and for comparing the activity of L-363,851 with other known NK2 receptor agonists.

| Compound | Receptor Target | Action | Potency (Tracheal Rings) | Reference |

| L-363,851 | NK2 | Agonist | IC50: 3.2 nM | [1] |

| Neurokinin A (NKA) | NK2 (endogenous agonist) | Agonist | EC50: ~29 nM (guinea pig) | [2] |

| Acetylcholine | Muscarinic | Agonist | EC50: ~1 µM (guinea pig) | [3] |

| SR 48968 | NK2 | Antagonist | - | [3] |

| GR 159897 | NK2 | Antagonist | pA2: 8.7 (guinea pig) | [4] |

IC50: Half maximal inhibitory concentration (in the context of the cited study, this represents the concentration for half-maximal contractile response). EC50: Half maximal effective concentration. pA2: A measure of the potency of a competitive antagonist.

Experimental Protocols

This section provides a detailed methodology for conducting tracheal ring experiments to assess the contractile effects of L-363,851.

Materials and Reagents

-

L-363,851: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit solution.

-

Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1. The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4 at 37°C.[5][6]

-

Agonists: Acetylcholine or Neurokinin A for positive controls.

-

Antagonists (optional): A selective NK2 receptor antagonist such as SR 48968 or GR 159897 to confirm the specificity of the L-363,851-induced contraction.[3][4][7]

-

Experimental Animals: Guinea pigs are a commonly used species for tracheal ring experiments.[2][3] All animal procedures should be approved by the institutional animal care and use committee.

Experimental Workflow

Detailed Protocol

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional protocols.

-

Carefully excise the trachea and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, meticulously remove any adhering connective tissue and fat.

-

Cut the trachea into rings of 3-5 mm in width.[6]

-

-

Organ Bath Setup:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach the upper hook to an isometric force transducer connected to a data acquisition system.

-

Gradually apply a resting tension of 1.0-1.5 grams to each ring.[6]

-

Allow the tissues to equilibrate for at least 60-90 minutes, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Procedure:

-

Viability Test: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline tension.

-

Cumulative Concentration-Response Curve for L-363,851:

-

Once a stable baseline is achieved, add L-363,851 to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., from 10^-10 M to 10^-5 M).

-

Allow the response to each concentration to reach a stable plateau before adding the next concentration.

-

Record the isometric tension continuously.

-

-

(Optional) Antagonist Studies:

-

To confirm the involvement of the NK2 receptor, pre-incubate a set of tracheal rings with a selective NK2 antagonist (e.g., SR 48968 or GR 159897) for 20-30 minutes before constructing the L-363,851 concentration-response curve.

-

A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism at the NK2 receptor.

-

-

-

Data Analysis:

-

Express the contractile response to L-363,851 as a percentage of the maximal contraction induced by KCl.

-

Plot the contractile response against the logarithm of the molar concentration of L-363,851 to generate a concentration-response curve.

-

Use a non-linear regression analysis to calculate the EC50 (or pEC50) and the maximal response (Emax) for L-363,851.

-

Perform appropriate statistical analysis to compare responses between different experimental groups.

-

Conclusion

This document provides a detailed framework for investigating the effects of the NK2 receptor agonist L-363,851 on tracheal smooth muscle using isolated organ bath techniques. By following these protocols, researchers can obtain reliable and reproducible data on the contractile properties of this compound and further elucidate the role of the NK2 receptor in airway physiology. Adherence to proper experimental technique and data analysis will ensure high-quality results for advancing research and development in respiratory pharmacology.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Neurokinin A-induced contraction of guinea-pig isolated trachea: potentiation by hepoxilins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Postjunctional inhibitory effect of the NK2 receptor antagonist, SR 48968, on sensory NANC bronchoconstriction in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. public.pensoft.net [public.pensoft.net]

Application Notes and Protocols for L-363,851 (L-365,260) in Rodent Behavioral Studies